1-Methyl-1H-imidazole-5-sulfonyl chloride

Description

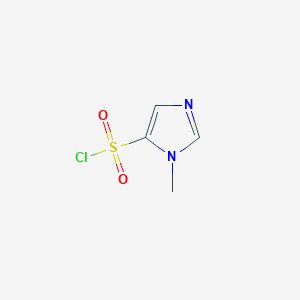

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCGUPGXVCRGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479552-18-6 | |

| Record name | 1-methyl-1H-imidazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Imidazole 5 Sulfonyl Chloride

Direct Chlorosulfonation Approaches to the Imidazole (B134444) Core

Direct chlorosulfonation involves the introduction of a chlorosulfonyl group onto the 1-methylimidazole (B24206) ring in a single step. This is typically achieved by reacting 1-methylimidazole with a strong chlorosulfonating agent.

Reaction with Chlorosulfonic Acid:

The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction involves the electrophilic substitution of a hydrogen atom on the imidazole ring with the -SO₂Cl group. In the case of 1-methylimidazole, the substitution is expected to occur at the C5 position due to the directing effects of the methyl group and the nitrogen atoms in the ring.

The reaction can be summarized as follows:

Reactants: 1-Methylimidazole and Chlorosulfonic Acid

Product: 1-Methyl-1H-imidazole-5-sulfonyl chloride

Byproduct: Water

It is important to note that the reaction of 1-methylimidazole with chlorosulfonic acid can also lead to the formation of ionic liquids, and careful control of reaction conditions is necessary to favor the formation of the desired sulfonyl chloride. The regioselectivity of the chlorosulfonation of heteroaromatic compounds can be influenced by the solvent. For instance, the use of a non-polar solvent like dichloromethane (B109758) has been shown in some cases to favor substitution at a specific position.

Multi-step Synthetic Routes from Imidazole Precursors

Multi-step syntheses offer greater control over regioselectivity and can be advantageous when direct chlorosulfonation is inefficient or yields undesirable byproducts. A common strategy involves the introduction of a sulfur-containing functional group at the desired position, which is then converted to the sulfonyl chloride.

From a Pre-existing Sulfonic Acid:

One plausible multi-step route begins with 1-methyl-1H-imidazole-5-sulfonic acid. This precursor can be synthesized through various methods, and its subsequent conversion to the sulfonyl chloride is a standard transformation in organic chemistry.

Step 1: Synthesis of 1-methyl-1H-imidazole-5-sulfonic acid.

Step 2: Chlorination of the sulfonic acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

| Step | Reactants | Reagents | Product |

| 1 | 1-Methylimidazole | Sulfonating agent (e.g., SO₃) | 1-Methyl-1H-imidazole-5-sulfonic acid |

| 2 | 1-Methyl-1H-imidazole-5-sulfonic acid | Thionyl chloride (SOCl₂) | This compound |

Via a Sandmeyer-type Reaction:

Another potential multi-step approach involves a Sandmeyer-type reaction starting from 5-amino-1-methyl-1H-imidazole. This method is particularly useful for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring.

Step 1: Diazotization of 5-amino-1-methyl-1H-imidazole. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid).

Step 2: Sulfonylation of the diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

Exploration of Oxidative Chlorosulfonation Methods

Oxidative chlorosulfonation provides an alternative pathway to sulfonyl chlorides, often from more readily available sulfur-containing starting materials like thiols. This approach involves the simultaneous oxidation of the sulfur atom and its chlorination.

A potential route for the synthesis of this compound via this method would start from 1-methyl-1H-imidazole-5-thiol.

Reactants: 1-Methyl-1H-imidazole-5-thiol

Reagents: A chlorinating agent and an oxidizing agent. A common system for this transformation is N-chlorosuccinimide (NCS) in the presence of an acid. An environmentally benign approach utilizes oxygen as the terminal oxidant in the presence of ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl. rsc.org

This method is attractive from a green chemistry perspective as it can often be performed under milder conditions and with less hazardous reagents compared to traditional methods.

Optimization of Reaction Conditions and Yields in Synthesis

The efficiency and yield of any synthetic route to this compound are highly dependent on the reaction conditions. Optimization of these parameters is a critical aspect of process development.

Key parameters that are typically optimized include:

Temperature: Many chlorosulfonation reactions are highly exothermic and require careful temperature control to prevent side reactions and decomposition of the product.

Solvent: The choice of solvent can significantly impact the solubility of reactants, the reaction rate, and the regioselectivity of the substitution.

Stoichiometry of Reagents: The molar ratio of the reactants, particularly the chlorosulfonating or chlorinating agent, needs to be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Reaction Time: The duration of the reaction is optimized to ensure maximum yield without allowing for product degradation.

Below is a hypothetical table illustrating the optimization of the direct chlorosulfonation of 1-methylimidazole:

| Entry | Molar Ratio (1-methylimidazole:ClSO₃H) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1.1 | Dichloromethane | 0 | 2 | 45 |

| 2 | 1:1.5 | Dichloromethane | 0 | 2 | 60 |

| 3 | 1:1.5 | Chloroform (B151607) | 0 | 2 | 55 |

| 4 | 1:1.5 | Dichloromethane | 25 | 1 | 50 (with byproducts) |

| 5 | 1:2.0 | Dichloromethane | 0 | 3 | 62 |

This is a representative table and does not reflect actual experimental data.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include:

Use of Greener Solvents: Replacing hazardous solvents like chloroform and dichloromethane with more environmentally benign alternatives where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are one way to achieve this.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. For example, the use of a copper catalyst in the Sandmeyer-type reaction.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from basic starting materials, the broader context of sourcing starting materials from renewable resources is a key principle of green chemistry.

Waste Reduction: Developing processes that minimize the formation of byproducts and facilitate the recycling of reagents and solvents. For instance, in syntheses using N-chlorosuccinimide, the succinimide (B58015) byproduct can often be recovered and reconverted to NCS. organic-chemistry.org

An example of a greener approach to sulfonyl chloride synthesis is the oxyhalogenation of thiols using oxone and a halide salt in water, which avoids the use of harsh and corrosive reagents. rsc.org

Reactivity and Transformation Pathways of 1 Methyl 1h Imidazole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly effective leaving group, making the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of the synthetic utility of 1-Methyl-1H-imidazole-5-sulfonyl chloride, enabling the formation of diverse sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Formation of Sulfonamides with Amines

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of 1-methyl-1H-imidazole-5-sulfonamides. This reaction typically proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the HCl byproduct and drive the reaction to completion.

The scope of this reaction is broad, accommodating a variety of aliphatic, aromatic, and heterocyclic amines. For instance, the reaction with 3-(4-morpholinyl)propylamine in the presence of a suitable coupling agent yields 1-methyl-N-(3-(4-morpholinyl)propyl)-1H-imidazole-5-sulfonamide. organic-chemistry.org The nature of the amine, including its steric hindrance and nucleophilicity, can influence the reaction conditions and yields.

| Amine | Product | Reaction Conditions | Reference |

| Primary Aliphatic Amines | N-Alkyl-1-methyl-1H-imidazole-5-sulfonamide | Base (e.g., triethylamine, pyridine), aprotic solvent | General Knowledge |

| Secondary Aliphatic Amines | N,N-Dialkyl-1-methyl-1H-imidazole-5-sulfonamide | Base (e.g., triethylamine, pyridine), aprotic solvent | General Knowledge |

| Aromatic Amines (e.g., Aniline) | N-Aryl-1-methyl-1H-imidazole-5-sulfonamide | Base (e.g., pyridine), potentially higher temperatures | General Knowledge |

| 3-(4-Morpholinyl)propylamine | 1-Methyl-N-(3-(4-morpholinyl)propyl)-1H-imidazole-5-sulfonamide | Coupling agent | organic-chemistry.org |

Synthesis of Sulfonate Esters with Alcohols

In a similar fashion to the formation of sulfonamides, this compound reacts with alcohols and phenols to produce sulfonate esters. This transformation also proceeds through a nucleophilic substitution mechanism where the oxygen atom of the alcohol attacks the sulfonyl sulfur. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the alcohol and to scavenge the generated HCl.

The reactivity of the alcohol, steric hindrance around the hydroxyl group, and the reaction conditions all play a role in the efficiency of the esterification. Both primary and secondary alcohols, as well as phenols, can be used as nucleophiles in this reaction. youtube.com

| Alcohol/Phenol | Product | Reaction Conditions | Reference |

| Primary Alcohols (e.g., Methanol, Ethanol) | Alkyl 1-methyl-1H-imidazole-5-sulfonate | Base (e.g., pyridine), aprotic solvent | youtube.com |

| Phenols | Aryl 1-methyl-1H-imidazole-5-sulfonate | Base (e.g., pyridine), aprotic solvent | General Knowledge |

Generation of Sulfonothioates with Thiols

The reaction of this compound with thiols or their corresponding thiolates provides a direct route to S-alkyl or S-aryl sulfonothioates. The sulfur atom of the thiol acts as the nucleophile, attacking the sulfonyl chloride group. This reaction is generally performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

| Thiol | Product | Reaction Conditions | Reference |

| Aliphatic Thiols (e.g., Ethanethiol) | S-Alkyl 1-methyl-1H-imidazole-5-sulfonothioate | Base (e.g., sodium hydroxide, triethylamine) | General Knowledge |

| Aromatic Thiols (e.g., Thiophenol) | S-Aryl 1-methyl-1H-imidazole-5-sulfonothioate | Base (e.g., sodium hydroxide, triethylamine) | General Knowledge |

Reactivity with Other Nucleophilic Species

Beyond amines, alcohols, and thiols, the sulfonyl chloride moiety of this compound can react with a variety of other nucleophiles. For instance, reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can lead to the formation of sulfones (R-SO₂-R'). However, the high reactivity of these organometallic species can sometimes lead to side reactions. Another notable reaction is the substitution with azide (B81097) ions (N₃⁻) to form sulfonyl azides, which are useful intermediates in organic synthesis, particularly in click chemistry and for the introduction of nitrogen-containing functionalities.

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. globalresearchonline.netuobabylon.edu.iq However, the presence of the strongly electron-withdrawing sulfonyl chloride group at the 5-position deactivates the ring towards electrophilic attack. The nitrogen atoms of the imidazole ring can also be protonated under acidic conditions, further deactivating the ring.

Despite this deactivation, under forcing conditions, electrophilic substitution might be possible. The directing effects of the methyl group at the 1-position (ortho-, para-directing) and the sulfonyl chloride group at the 5-position (meta-directing with respect to its point of attachment) would influence the position of any incoming electrophile. Potential electrophilic aromatic substitution reactions include nitration and halogenation. For the parent 1-methylimidazole (B24206), nitration is known to occur. organic-chemistry.org

Cross-Coupling Reactions Involving the Sulfonyl Chloride Group

In recent years, sulfonyl chlorides have emerged as viable coupling partners in various transition-metal-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity patterns of heteroaryl sulfonyl chlorides suggest its potential participation in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

In a Suzuki-Miyaura coupling, the sulfonyl chloride could potentially couple with an organoboron compound in the presence of a palladium catalyst. nih.govresearchgate.net The Heck reaction would involve the palladium-catalyzed coupling with an alkene, globalresearchonline.net while the Sonogashira coupling would see a reaction with a terminal alkyne, also typically catalyzed by palladium and a copper co-catalyst. nih.govlibretexts.org The success of these reactions would be contingent on the development of suitable catalytic systems that can facilitate the oxidative addition of the palladium catalyst to the S-Cl bond of the imidazole sulfonyl chloride.

Rearrangement Reactions Facilitated by the Sulfonyl Moiety

Currently, there is a lack of specific documented examples in scientific literature detailing rearrangement reactions directly facilitated by the sulfonyl moiety of this compound. However, rearrangements involving sulfonyl groups on heterocyclic systems can be complex. One notable example in a related system involves the van Leusen imidazole synthesis, where a tosyl group rearranges in an imidazoline (B1206853) intermediate. researchgate.net While not a direct analogue, this suggests the potential for intricate rearrangement pathways involving sulfonyl groups on imidazole rings under specific reaction conditions. Further research is needed to explore such potential transformations for this compound.

Reductive Transformations of the Sulfonyl Chloride

The sulfonyl chloride functional group is susceptible to reduction to various lower oxidation states of sulfur. While specific studies detailing the reductive transformations of this compound are not extensively documented, general methodologies for the reduction of sulfonyl chlorides are well-established. These transformations typically yield sulfinic acids, disulfides, or thiols, depending on the reducing agent and reaction conditions.

Commonly employed reducing agents for such transformations include zinc dust in acidic media, sodium sulfite, or phosphine (B1218219) derivatives. The expected products from the reduction of this compound are outlined in the table below, based on established sulfonyl chloride reduction chemistries.

Table 1: Potential Reductive Transformation Products of this compound

| Reducing Agent System | Probable Product |

| Zn / H⁺ | 1-Methyl-1H-imidazole-5-thiol |

| Na₂SO₃ | Sodium 1-methyl-1H-imidazole-5-sulfinate |

| PPh₃ / H₂O | 1-Methyl-1H-imidazole-5-sulfinic acid |

It is important to note that the specific yields and optimal conditions for these transformations with this compound would require empirical determination.

Oxidative Transformations of the Imidazole Ring System

The imidazole ring, being an electron-rich aromatic system, can undergo oxidative transformations, although the presence of the electron-withdrawing sulfonyl chloride group at the 5-position is expected to decrease its susceptibility to oxidation compared to unsubstituted 1-methylimidazole.

Research on the oxidation of the imidazole ring in the presence of a sulfonyl group is limited. However, studies on the oxidation of related imidazole derivatives provide some insights. For instance, the electrochemical oxidation of methyl-substituted aromatic compounds has been explored in imidazole-based ionic liquids, leading to the formation of aldehydes. researchgate.net Furthermore, the OH-initiated atmospheric oxidation of imidazole has been the subject of theoretical analysis, indicating complex reaction pathways. rsc.org The photo-oxidation of certain imidazole derivatives can be accelerated, leading to rearranged stable planar quinoid oxidation state structures. rsc.org

In the case of this compound, oxidative conditions could potentially lead to ring-opened products or the formation of hydroxylated or carbonylated imidazole species, contingent on the oxidant and reaction conditions. The specific outcomes of such reactions on this particular substrate require further investigation.

Halogen Exchange Reactions for Sulfonyl Fluoride (B91410) Formation

The conversion of sulfonyl chlorides to sulfonyl fluorides is a valuable transformation in medicinal chemistry and chemical biology, as sulfonyl fluorides often exhibit greater stability and unique reactivity. This halogen exchange (Halex) reaction is typically achieved using a fluoride source such as potassium fluoride or potassium bifluoride.

Table 2: General Conditions for Halogen Exchange of Heteroaryl Sulfonyl Chlorides

| Fluoride Source | Solvent System | Typical Temperature | Reference |

| Potassium fluoride (KF) | Acetone / Water | Room Temperature | thieme-connect.com |

| Potassium bifluoride (KHF₂) | Aqueous solution | Room Temperature | acs.org |

The resulting 1-Methyl-1H-imidazole-5-sulfonyl fluoride would be a valuable building block for applications in areas such as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

Applications of 1 Methyl 1h Imidazole 5 Sulfonyl Chloride As a Synthetic Building Block and Reagent

Construction of Complex Heterocyclic Systems

The dual functionality of the molecule theoretically allows it to serve as a precursor for more elaborate heterocyclic structures.

Synthesis of Imidazole-Fused Scaffolds

The synthesis of fused heterocyclic systems often involves intramolecular cyclization reactions. While there are numerous methods for creating imidazole-fused systems, such as imidazo[1,2-a]pyridines or benzimidazoles, specific literature detailing a synthetic route that employs 1-Methyl-1H-imidazole-5-sulfonyl chloride as a starting material could not be identified. Such a transformation would likely require the introduction of a suitable nucleophilic group elsewhere on the molecule to facilitate a ring-closing reaction.

Derivatization of Pyrazole (B372694) and Other Nitrogen Heterocycles

The most characteristic reaction of a sulfonyl chloride is its reaction with primary or secondary amines to form stable sulfonamide linkages. This is a cornerstone of medicinal chemistry. Heterocycles containing an available N-H bond, such as pyrazole, can act as nucleophiles.

Theoretically, this compound would react with a nitrogen atom of a pyrazole ring in the presence of a base to yield a 1-methyl-1H-imidazolyl-sulfonyl-pyrazole derivative. This reaction would connect the two distinct heterocyclic rings via a sulfonamide bridge. Despite the foundational nature of this reaction, specific examples, reaction conditions, or tables of derivatives prepared from this compound and pyrazoles or other nitrogen heterocycles are not present in the surveyed scientific literature.

Table 1: Hypothetical Derivatization of Nitrogen Heterocycles No published data is available to populate this table. A representative example is shown for illustrative purposes only.

| Nucleophilic Heterocycle | Potential Product Structure | Published Yield | Reference |

|---|---|---|---|

| Pyrazole | N/A | Not Available | N/A |

| Indole | N/A | Not Available | N/A |

| Piperidine | N/A | Not Available | N/A |

Formation of Sulfur-Containing Heterocycles

Sulfonyl chlorides can, under specific conditions, be used to form heterocycles where the sulfur atom is incorporated into a new ring system. These reactions are less common than simple sulfonamide formation and often require specialized reagents or multi-step sequences. A thorough search of chemical databases and journals did not yield any instances of this compound being used for the synthesis of sulfur-containing heterocycles like thiadiazoles or thiophenes.

Preparation of Advanced Organic Molecules

The imidazole (B134444) sulfonamide scaffold is of significant interest in medicinal chemistry. Therefore, this compound is a plausible building block for creating novel, biologically active molecules.

Intermediates in Natural Product Synthesis

While many complex natural products contain imidazole or sulfur-based functional groups, there is no documented evidence of this compound serving as a key intermediate or starting material in any reported total synthesis of a natural product.

Building Blocks for Scaffold Diversity in Chemical Libraries

Combinatorial chemistry and the generation of chemical libraries are essential for modern drug discovery. Small, functionalized heterocyclic molecules like this compound are ideal starting points for creating large numbers of diverse compounds. The reactive sulfonyl chloride handle allows for the straightforward introduction of a wide variety of substituents by reacting it with a library of amines.

This process, known as parallel synthesis, would enable the rapid creation of a library of 1-methyl-1H-imidazole-5-sulfonamides. Each member of the library would share the core imidazole scaffold but differ in the group attached to the sulfonamide nitrogen. This diversity is crucial for exploring structure-activity relationships (SAR) during a drug discovery campaign. Although the compound is well-suited for this application, no specific chemical libraries based on this exact scaffold have been described in the available literature.

Table 2: Potential for Scaffold Diversity in a Chemical Library This table illustrates the potential for library generation. No specific library based on this scaffold has been published.

| Amine Reagent (R-NH₂) | Resulting Sulfonamide Sidechain | Purpose of Diversification |

|---|---|---|

| Aniline derivatives | Aryl groups | Explore aromatic interactions |

| Alkyl amines | Aliphatic chains | Modulate lipophilicity |

| Amino acid esters | Chiral, functionalized groups | Introduce chirality and H-bonding |

| Piperazine derivatives | Heterocyclic moieties | Improve pharmacokinetic properties |

Precursors for Functional Materials Development

This compound serves as a valuable precursor for the synthesis of functional materials, most notably imidazolium-based ionic liquids (ILs). Ionic liquids are salts with low melting points that are gaining significant attention as "green solvents" and electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows. mst.edu

The synthesis of these materials often begins with the alkylation or functionalization of an imidazole derivative. mst.edursc.org The sulfonyl chloride group in this compound is a highly reactive electrophilic site. It can readily react with nucleophiles such as alcohols or amines to form stable sulfonamide or sulfonate ester linkages. This reaction allows for the covalent attachment of the 1-methylimidazole (B24206) moiety to a wide variety of molecular scaffolds, polymer backbones, or other functional groups.

Subsequent quaternization of the second nitrogen atom in the imidazole ring of these new derivatives leads to the formation of imidazolium (B1220033) salts. rsc.org By carefully selecting the alkylating agent and the counter-anion, the physicochemical properties of the resulting ionic liquid, such as viscosity, solubility, and thermal stability, can be precisely tuned. rsc.orgrsc.orgmdpi.com This synthetic flexibility enables the development of task-specific ionic liquids for applications ranging from electrolytes in batteries to specialized solvents in organic synthesis. mst.edu

Role in Catalysis and Ligand Design for Organic Transformations

This compound is an important building block in the design and synthesis of N-heterocyclic carbene (NHC) ligands, which are pivotal in modern organometallic catalysis. rsc.orgrsc.org NHCs are valued for their strong σ-donating properties, which allow them to form highly stable bonds with transition metals, creating robust and efficient catalysts. nih.gov

The synthesis of NHC ligands typically starts from imidazolium salts, which act as the carbene precursors. rsc.orgresearchgate.net The title compound can be used to construct these precursors. Through nucleophilic substitution at the sulfonyl chloride group, various functional groups can be introduced onto the imidazole ring. This functionalized imidazole can then be N-alkylated to produce an unsymmetrically substituted imidazolium salt. rsc.org

Upon deprotonation with a strong base, the C2 position of the imidazolium ring becomes a carbene, ready to coordinate with a metal center. rsc.org The ability to modify the substituents on the imidazole ring using this compound as a starting point allows for the fine-tuning of the steric and electronic properties of the resulting NHC ligand. acs.org This control is crucial for optimizing the activity, selectivity, and stability of the final metal-NHC catalyst complex used in a wide array of organic transformations, including cross-coupling reactions and metathesis. researchgate.net

Utility as a Derivatization Reagent in Analytical Chemistry

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the detection of certain analytes can be challenging due to poor ionization efficiency. Chemical derivatization is a strategy used to modify the structure of an analyte to improve its detectability. Imidazole-based sulfonyl chlorides, such as 1,2-dimethylimidazole-4-sulfonyl chloride and 1,2-dimethylimidazole-5-sulfonyl chloride, have emerged as effective derivatization reagents for this purpose. researchgate.netresearchgate.netnih.gov

The highly reactive sulfonyl chloride group of these reagents readily forms stable sulfonamide or sulfonate derivatives by reacting with nucleophilic functional groups like primary amines, secondary amines, and phenols present in the target analytes. nih.govnih.gov The 1-methylimidazole moiety introduced onto the analyte is basic and readily protonated, leading to the formation of intense [M+H]⁺ ions during positive-ion electrospray ionization (ESI). researchgate.netnih.gov This significantly enhances the sensitivity of the LC-MS/MS analysis.

This technique has been successfully applied to the trace analysis of various compounds, including steroidal estrogens, phenolic pollutants, and biogenic amines in complex matrices like urine and environmental water samples. researchgate.netresearchgate.net The resulting derivatives often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in their structural confirmation and quantification at very low concentrations. researchgate.net

| Analyte Class | Functional Group Targeted | Analytical Technique | Benefit of Derivatization |

|---|---|---|---|

| Phenolic Compounds (e.g., 1-hydroxypyrene, estrogens) | Phenolic Hydroxyl (-OH) | LC-ESI-MS/MS | Formation of intense [M+H]⁺ ions, improved sensitivity. researchgate.netnih.gov |

| Primary Amines (e.g., Neomycin) | Primary Amine (-NH₂) | HPLC | Formation of stable derivatives for chromatographic separation. nih.gov |

| Secondary Amines (e.g., Spectinomycin) | Secondary Amine (-NHR) | HPLC | Enables detection at 254 nm after derivatization. nih.gov |

Application in Diazo-Transfer Reactions (via related derivatives)

While this compound is not directly used in diazo-transfer reactions, it is a key precursor to the actual reagent: the corresponding sulfonyl azide (B81097). Imidazole-1-sulfonyl azide and its salts are highly effective and increasingly popular diazo-transfer reagents, prized for being safer and more stable alternatives to traditional reagents like trifluoromethanesulfonyl azide (TfN₃). organic-chemistry.orgnih.govacs.org

The synthesis of the active reagent involves the conversion of the sulfonyl chloride to a sulfonyl azide, typically through a reaction with sodium azide. For enhanced stability and safer handling, the resulting imidazole-sulfonyl azide is often converted to its hydrochloride or hydrogen sulfate salt. organic-chemistry.orgnih.govacs.org

This derivative, imidazole-1-sulfonyl azide hydrogen sulfate, efficiently transfers a diazo group (=N₂) to suitable substrates. nih.govorganic-chemistry.org It is widely used for the conversion of primary amines into azides and for reacting with active methylene compounds to produce diazo compounds. organic-chemistry.orgwikipedia.org These transformations are fundamental in organic synthesis, with applications in click chemistry, the synthesis of nitrogen-containing heterocycles, and as masking groups for amines. acs.orgresearchgate.net

| Substrate | Reagent (Derivative) | Product | Significance |

|---|---|---|---|

| Primary Amines (R-NH₂) | Imidazole-1-sulfonyl azide salt | Azides (R-N₃) | Key intermediates for click chemistry, peptide synthesis. nih.govacs.org |

| Active Methylene Compounds (X-CH₂-Y) | Imidazole-1-sulfonyl azide salt | Diazo Compounds (X-C(=N₂)-Y) | Precursors for carbenes, used in cyclopropanation and other reactions. organic-chemistry.org |

Mechanistic Investigations of Reactions Involving 1 Methyl 1h Imidazole 5 Sulfonyl Chloride

Kinetic Analysis of Reaction Pathways

A kinetic analysis of reactions involving 1-Methyl-1H-imidazole-5-sulfonyl chloride would be crucial to understanding the factors that influence the reaction rate. Such studies typically involve monitoring the concentration of reactants and products over time under various conditions.

Hypothetical Kinetic Data for a Substitution Reaction

For a typical nucleophilic substitution reaction, where a nucleophile (Nu) displaces the chloride from the sulfonyl group, the rate law would likely be determined. A plausible rate equation would be:

Rate = k [this compound] [Nu]

This second-order rate law is common for reactions of sulfonyl chlorides. Experimental data could be presented as follows:

| Experiment | Initial [this compound] (M) | Initial [Nu] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

From this hypothetical data, the rate constant (k) could be calculated. The effect of temperature on the rate constant would allow for the determination of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) through the Arrhenius and Eyring equations. These parameters would provide insight into the energy landscape of the reaction pathway.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to confirming a proposed reaction mechanism. For reactions of this compound, intermediates are likely to be transient and difficult to isolate. Spectroscopic techniques and trapping experiments are standard methods for their detection and characterization.

In many reactions of sulfonyl chlorides, a key intermediate is a sulfonylium ion or a species with significant charge separation. However, the formation of a discrete, long-lived intermediate is often debated, with many reactions proceeding through a concerted mechanism.

Potential Intermediates in Reactions with Amines:

In reactions with primary or secondary amines to form sulfonamides, a tetrahedral intermediate is often proposed. This intermediate would involve the formation of a new S-N bond and the breaking of the S-Cl bond.

Spectroscopic Evidence: Techniques such as low-temperature NMR or rapid-scan IR spectroscopy could potentially be used to observe signals corresponding to such a transient species.

Trapping Experiments: The addition of a highly reactive trapping agent could intercept the intermediate, leading to a stable product that provides structural information about the intermediate.

Elucidation of Transition State Structures and Energetics

Computational chemistry plays a vital role in elucidating the structures and energetics of transition states, which are, by their nature, not directly observable. Density Functional Theory (DFT) calculations are a common tool for this purpose.

For a reaction of this compound with a nucleophile, computational models could predict the geometry of the transition state. This would likely involve an elongated S-Cl bond and a partially formed S-Nu bond.

Calculated Energetic Profile of a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 to +25 |

| Products | -10 to -20 |

These calculations would also provide the activation energy, which could be compared with experimental values obtained from kinetic studies to validate the proposed mechanism. The geometry of the transition state would reveal whether the reaction proceeds through an associative, dissociative, or concerted pathway.

Stereochemical Course of Reactions

Investigating the stereochemical course of a reaction is essential when chiral centers are involved. If this compound were to react with a chiral nucleophile, or if the sulfonyl group itself was a stereocenter (which is not the case here, but is relevant for other organosulfur compounds), the stereochemistry of the product would provide significant mechanistic insight.

For reactions at a sulfonyl sulfur, which is tetrahedral, a nucleophilic substitution could theoretically proceed with either inversion or retention of configuration.

Inversion of Configuration: This outcome is indicative of a backside attack, analogous to an Sₙ2 reaction at a carbon center.

Retention of Configuration: This might suggest a mechanism involving a front-side attack or the formation of an intermediate that allows the nucleophile to enter from the same side as the leaving group.

To study this, one would need to use a chiral, non-racemic starting material or reagent and determine the stereochemistry of the product using techniques like chiral chromatography or polarimetry. Given the achiral nature of this compound, this type of study would require the use of a chiral nucleophile and would probe the stereoselectivity of the reaction.

Computational and Theoretical Studies on 1 Methyl 1h Imidazole 5 Sulfonyl Chloride and Its Reactivity

Electronic Structure and Bonding Analysis

The electronic structure of 1-Methyl-1H-imidazole-5-sulfonyl chloride is characterized by the interplay between the aromatic imidazole (B134444) ring and the strongly electron-withdrawing sulfonyl chloride group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is an electron-rich aromatic system. The nitrogen atom at position 1 is methylated, which can influence the electron distribution within the ring through inductive effects.

The sulfonyl chloride (-SO₂Cl) group attached at the 5-position significantly modulates the electronic properties of the imidazole ring. The sulfur atom in the sulfonyl chloride group is in a high oxidation state and is bonded to two oxygen atoms and one chlorine atom, all of which are highly electronegative. This leads to a substantial withdrawal of electron density from the imidazole ring.

Natural Bond Orbital (NBO) analysis is a common computational method used to study the electronic structure and bonding in molecules. nih.gov This analysis can provide information about charge distribution, hybridization of atomic orbitals, and delocalization of electron density. For a molecule like this compound, NBO analysis would likely reveal a significant positive charge on the sulfur atom and the carbon atom of the imidazole ring attached to the sulfonyl group. The analysis would also detail the nature of the sigma and pi bonds within the imidazole ring and the polar covalent bonds within the sulfonyl chloride moiety.

Quantum Chemical Predictions of Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the reactivity and selectivity of chemical compounds. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the electron-withdrawing sulfonyl chloride group is expected to lower the energies of both the HOMO and LUMO. The LUMO is likely to be localized on the sulfonyl chloride group and the adjacent carbon atom of the imidazole ring, making this site susceptible to nucleophilic attack. The HOMO may be distributed over the imidazole ring.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. These parameters are valuable in predicting how the molecule will behave in different chemical environments and in reactions with various reagents.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products of a reaction. This allows for the determination of activation energies and reaction pathways.

For this compound, a key reaction is its behavior as a sulfonylating agent. Computational modeling could be used to study the mechanism of its reaction with various nucleophiles, such as amines or alcohols. These studies would likely investigate the geometry of the transition state, the role of solvent, and the factors that determine the reaction rate and selectivity. For instance, DFT calculations can be employed to explore the reaction pathways and energy barriers, providing a detailed understanding of the reaction dynamics. researchgate.net

Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of a molecule can significantly impact its reactivity and biological activity. Conformational landscape analysis involves identifying the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.

For this compound, the primary source of conformational flexibility is the rotation around the C-S bond connecting the imidazole ring and the sulfonyl chloride group. Computational methods can be used to perform a systematic scan of the torsional angle of this bond to identify the most stable conformations. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Understanding the preferred conformation is crucial as it can influence how the molecule interacts with other reactants.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which is essential for the characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed and compared with experimental data to confirm the structure of a molecule. nih.govacs.org For this compound, calculations would predict the chemical shifts for the protons and carbons of the methyl group and the imidazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be predicted computationally. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. acs.org For this compound, characteristic vibrational frequencies for the S=O and C-S stretching modes of the sulfonyl chloride group, as well as the vibrations of the imidazole ring, would be of particular interest.

Below is a hypothetical table of predicted spectroscopic data for this compound, based on typical values for similar functional groups.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | |

| N-CH₃ | 3.5 - 4.0 |

| Imidazole H | 7.0 - 8.5 |

| ¹³C NMR Chemical Shifts (ppm) | |

| N-CH₃ | 35 - 40 |

| Imidazole C | 120 - 150 |

| IR Vibrational Frequencies (cm⁻¹) | |

| S=O stretch (asymmetric) | 1370 - 1400 |

| S=O stretch (symmetric) | 1170 - 1200 |

| C-S stretch | 650 - 750 |

Advanced Analytical Methodologies for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of chemical reactions and the structural confirmation of synthetic products. For 1-Methyl-1H-imidazole-5-sulfonyl chloride, both ¹H and ¹³C NMR would provide crucial information.

In a hypothetical synthesis, ¹H NMR spectroscopy would be used to track the disappearance of starting materials and the emergence of signals corresponding to the product. The expected ¹H NMR spectrum of this compound would show distinct signals for the methyl protons and the two protons on the imidazole (B134444) ring. The chemical shifts of the ring protons would be indicative of the electron-withdrawing effect of the sulfonyl chloride group at the C5 position.

A comparative analysis of the chemical shifts of related isomers, such as 1-methyl-1H-imidazole-2-sulfonyl chloride and 1-methyl-1H-imidazole-4-sulfonyl chloride, would be essential for unambiguous assignment. Theoretical calculations of NMR chemical shifts could further aid in the structural confirmation. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-CH₃ | 3.8 - 4.0 | singlet | N/A |

| H2 | 7.8 - 8.0 | singlet | N/A |

| H4 | 7.6 - 7.8 | singlet | N/A |

| Note: These are estimated values and would require experimental verification. |

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its fragmentation patterns, which can aid in structural elucidation and understanding reaction mechanisms.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement. The fragmentation of aromatic sulfonyl chlorides in mass spectrometry often involves the loss of SO₂. nih.gov The fragmentation pattern of this compound would be expected to show a characteristic loss of the sulfonyl chloride group or parts of it, providing evidence for its presence and substitution pattern. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 181.00 | Molecular ion peak |

| [M-SO₂Cl+H]⁺ | 82.05 | Fragment after loss of sulfonyl chloride group |

| Note: The fragmentation pattern is predictive and requires experimental confirmation. |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms. While no crystal structure for this compound is currently available in open-access crystallographic databases, this technique would be the gold standard for its absolute structure determination.

Obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of the connectivity of the atoms, including the position of the sulfonyl chloride group on the imidazole ring. iucr.org The crystallographic data would also reveal intermolecular interactions in the solid state, such as hydrogen bonding or stacking interactions. nih.govnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of imidazole derivatives. ptfarm.plmdpi.com

A reversed-phase HPLC method would likely be developed for this compound. The choice of column, mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and detector (such as a UV detector) would be optimized to achieve good separation of the product from any isomers or unreacted starting materials. chromforum.org The retention time of the compound would be a key parameter for its identification and quantification.

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | To be determined experimentally |

Future Research Directions and Unexplored Avenues for 1 Methyl 1h Imidazole 5 Sulfonyl Chloride

Development of Novel and Efficient Synthetic Transformations

The reactivity of the sulfonyl chloride functional group is well-established, primarily serving as an electrophile for the synthesis of sulfonamides, sulfonate esters, and sulfones. However, the unique electronic properties of the 1-methyl-1H-imidazole ring can be harnessed to develop novel and more efficient synthetic transformations.

Future research should focus on expanding the repertoire of reactions beyond simple nucleophilic substitution. This could include transition-metal-catalyzed cross-coupling reactions where the sulfonyl chloride group acts as a leaving group or a precursor to a sulfonyl radical. Investigating its participation in multicomponent reactions could also lead to the rapid assembly of complex molecular architectures with high atom economy.

Key areas for investigation include:

Transition-Metal Catalysis: Exploring palladium, nickel, or copper-catalyzed cross-coupling reactions to form C-S, N-S, and O-S bonds under milder conditions than traditional methods.

Photoredox Catalysis: Utilizing visible light to generate sulfonyl radicals from 1-Methyl-1H-imidazole-5-sulfonyl chloride for applications in radical-mediated cyclizations and additions.

Electrochemical Synthesis: Investigating the electrochemical reduction or oxidation of the compound to initiate novel synthetic pathways.

A comparative look at the known isomers of 1-Methyl-1H-imidazole-sulfonyl chloride highlights the subtle yet significant influence of the sulfonyl chloride position on the molecule's properties and potential reactivity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Methyl-1H-imidazole-2-sulfonyl chloride | 55694-81-0 | C{4}H_{5}ClN_{2}O_{2}S | 180.61 |

| 1-Methyl-1H-imidazole-4-sulfonyl chloride | 137049-00-4 | C_{4}H_{5}ClN_{2}O_{2}S | 180.61 |

| This compound | 479552-18-6 | C_{4}H_{5}ClN_{2}O_{2}S | 180.61 |

Exploration of Asymmetric Synthesis Applications

The development of new chiral catalysts and auxiliaries is a cornerstone of modern organic synthesis. The rigid imidazole (B134444) scaffold and the potential for introducing chirality either on the imidazole ring or through derivatives of the sulfonyl chloride group make this compound an intriguing candidate for applications in asymmetric synthesis.

Future work could involve the synthesis of chiral derivatives of this compound to be used as:

Chiral Ligands: For transition metal catalysts in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Chiral Auxiliaries: To control the stereochemical outcome of reactions on a substrate, which can be subsequently removed.

Organocatalysts: Where the imidazole nitrogen can act as a basic site and the chiral sulfonyl moiety can induce stereoselectivity.

The synthesis of chiral sulfonamides from this compound and chiral amines is a straightforward starting point. These resulting sulfonamides could then be evaluated for their catalytic activity in a range of asymmetric transformations.

Integration into Flow Chemistry and Automation Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The development of robust and reliable methods for the in-situ generation and use of reactive intermediates like sulfonyl chlorides is a key area of interest.

Future research should aim to develop continuous flow processes for the synthesis and subsequent reactions of this compound. This would involve:

Development of a Continuous Synthesis Protocol: Designing a flow reactor setup for the safe and efficient production of the sulfonyl chloride from 1-methylimidazole (B24206).

In-line Reaction Screening: Integrating the flow synthesis with automated screening platforms to rapidly evaluate its reactivity with a diverse range of nucleophiles.

Telescoped Synthesis: Developing multi-step flow sequences where this compound is generated and consumed in a continuous process without isolation.

The implementation of flow chemistry would not only enhance the safety of handling this reactive compound but also enable a more rapid exploration of its synthetic utility. mdpi.comrsc.org

Sustainable and Biocatalytic Approaches to its Transformations

In an era of increasing environmental awareness, the development of sustainable and "green" chemical processes is of paramount importance. This includes the use of biocatalysts, such as enzymes, to perform chemical transformations with high selectivity and under mild conditions.

Future research in this area could explore:

Enzymatic Sulfonylation: Investigating the potential of sulfotransferases or engineered enzymes to catalyze the formation of sulfonamides from this compound and amines.

Biocatalytic Desymmetrization: Using enzymes to selectively react with one of two prochiral groups on a substrate derived from this compound to generate chiral products.

Biodegradation Studies: Assessing the environmental fate of this compound and its derivatives to ensure their environmental compatibility.

While the direct biocatalytic transformation of a sulfonyl chloride may be challenging due to its reactivity, the exploration of enzymatic modifications of its derivatives, such as sulfonamides, holds considerable promise. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1H-imidazole-5-sulfonyl chloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via sulfonylation of 1-methylimidazole using chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂). Purification typically involves column chromatography with solvent systems like chloroform/ethyl acetate/hexane (2:3:3) to isolate the product . Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride group. Purity validation requires ¹H/¹³C NMR to confirm the absence of regioisomers (e.g., 4-sulfonyl derivatives) and residual solvents .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent moisture absorption. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Degradation can be monitored via TLC (silica gel, hexane/ethyl acetate) or FTIR to detect hydrolysis to sulfonic acid .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key peaks include the methyl group (δ ~3.2–3.3 ppm in ¹H NMR) and sulfonyl chloride’s sulfur-related deshielding in ¹³C NMR (δ ~120–130 ppm) .

- Mass Spectrometry (ESI+) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine .

- IR : Strong S=O stretching vibrations at ~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹ .

Advanced Research Questions

Q. How does the reactivity of this compound differ from its 4-sulfonyl isomer in nucleophilic substitution reactions?

- Methodology : The 5-sulfonyl isomer exhibits higher electrophilicity due to steric and electronic effects from the methyl group at position 1. Comparative kinetic studies using amines (e.g., benzylamine) in DMF at 25°C can quantify reaction rates. Monitor progress via HPLC (C18 column, acetonitrile/water gradient) to distinguish substitution products .

Q. What strategies mitigate side reactions (e.g., dimerization) during coupling reactions with amines or alcohols?

- Methodology :

- Use bulky bases (e.g., DIPEA) instead of pyridine to reduce nucleophilic competition.

- Low temperatures (0–5°C) and controlled stoichiometry (1:1 sulfonyl chloride:nucleophile) minimize over-reaction.

- Side products can be identified via LC-MS and isolated via preparative TLC with dichloromethane/methanol (9:1) .

Q. How does the sulfonyl chloride group influence the compound’s stability under acidic or basic conditions?

- Methodology : Conduct stability assays in buffers (pH 2–12) at 25°C. Analyze degradation via ¹H NMR tracking of sulfonic acid formation (disappearance of δ ~3.3 ppm methyl signal). Basic conditions (pH >10) accelerate hydrolysis, requiring shorter reaction times in such environments .

Q. What role does this compound play in synthesizing bioactive imidazole derivatives (e.g., kinase inhibitors or antimicrobial agents)?

- Methodology : The sulfonyl chloride serves as a key intermediate for introducing sulfonamide pharmacophores. For example, coupling with heterocyclic amines (e.g., indole derivatives) under Schotten-Baumann conditions yields candidates for biological screening. Purity of final products is validated via elemental analysis and high-resolution MS .

Key Considerations for Researchers

- Regioselectivity : Positional isomers (4- vs. 5-sulfonyl) must be rigorously differentiated using NOESY NMR or X-ray crystallography .

- Safety : Handle in a fume hood due to potential SO₂ release during hydrolysis.

- Alternative Reagents : SOCl₂-DMF complexes can enhance sulfonylation efficiency in one-pot syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.